Enhanced Surface Hydrophobicity in Thiol‑Ene Click Chemistry Compared to Hydroxyl‑Terminated Analogs
In thiol‑ene reactions with HPB6, 3‑chloro‑1‑propanethiol yields a significantly higher water contact angle (WCA) than hydroxyl‑terminated analogs such as 2‑mercaptoethanol and 3‑mercaptopropanol, indicating greater surface hydrophobicity [1]. This property is critical for applications requiring water‑repellent coatings or controlled interfacial interactions.
| Evidence Dimension | Water Contact Angle (WCA) after thiol-ene reaction |
|---|---|
| Target Compound Data | 98.0° |
| Comparator Or Baseline | 2‑Mercaptoethanol: 89.6°; Methyl thioglycolate: 88.4°; Mercapto‑1,2‑propanediol: 81.2° |
| Quantified Difference | 3‑Chloro‑1‑propanethiol exhibits a WCA 8.4° higher than 2‑mercaptoethanol and 9.6° higher than methyl thioglycolate |
| Conditions | Thiol‑ene reaction with HPB6; WCA measured in degrees (°) |
Why This Matters
This quantifiable difference in hydrophobicity enables precise tuning of surface properties, making 3‑chloro‑1‑propanethiol the preferred choice for applications demanding water‑repellent functional coatings.
- [1] Zhao, Y., et al. (2022). Thiol-ene reactions of HPB6 and different thiol compounds. Table 1. PMC9057964. View Source
